

An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dimethoxypicolinaldehyde

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Compound of Interest

Compound Name: **5,6-Dimethoxypicolinaldehyde**

Cat. No.: **B169520**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **5,6-Dimethoxypicolinaldehyde**, a key heterocyclic aldehyde. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science. This document summarizes available data on its chemical structure, physical properties, and spectral characteristics, and outlines experimental protocols for its synthesis, purification, and analysis.

Core Physicochemical Properties

5,6-Dimethoxypicolinaldehyde, with the CAS number 106331-68-4, is a pyridine derivative substituted with two methoxy groups and an aldehyde functional group. These features contribute to its unique chemical reactivity and physical characteristics.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₃	[1] [2]
Molecular Weight	167.16 g/mol	[1] [2]
Appearance	White to off-white solid	
Boiling Point (Predicted)	257.7 ± 35.0 °C	[3]
Density (Predicted)	1.174 ± 0.06 g/cm ³	[3]
Storage Temperature	2-8°C	[3]
SMILES Code	O=CC1=NC(OC)=C(OC)C=C1	[1]

Note: Experimental values for melting point and boiling point are not readily available in the public domain. The provided boiling point and density are predicted values.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. While a dedicated full spectral analysis for **5,6-Dimethoxypicolinaldehyde** is not widely published, data for similar aldehyde compounds can be found in various chemical databases and supplementary materials from scientific publications.[\[4\]](#)

Expected ¹H NMR Spectral Features:

- Aldehyde Proton (-CHO): A singlet peak expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
- Aromatic Protons (pyridine ring): The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment, influenced by the two methoxy groups and the aldehyde group.
- Methoxy Protons (-OCH₃): Two distinct singlet peaks are expected for the two methoxy groups, likely in the range of δ 3.5-4.5 ppm.

Expected ¹³C NMR Spectral Features:

- Carbonyl Carbon (-CHO): A peak in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.
- Aromatic Carbons (pyridine ring): Peaks in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the substituents.
- Methoxy Carbons (-OCH₃): Peaks in the upfield region, typically around δ 55-65 ppm.

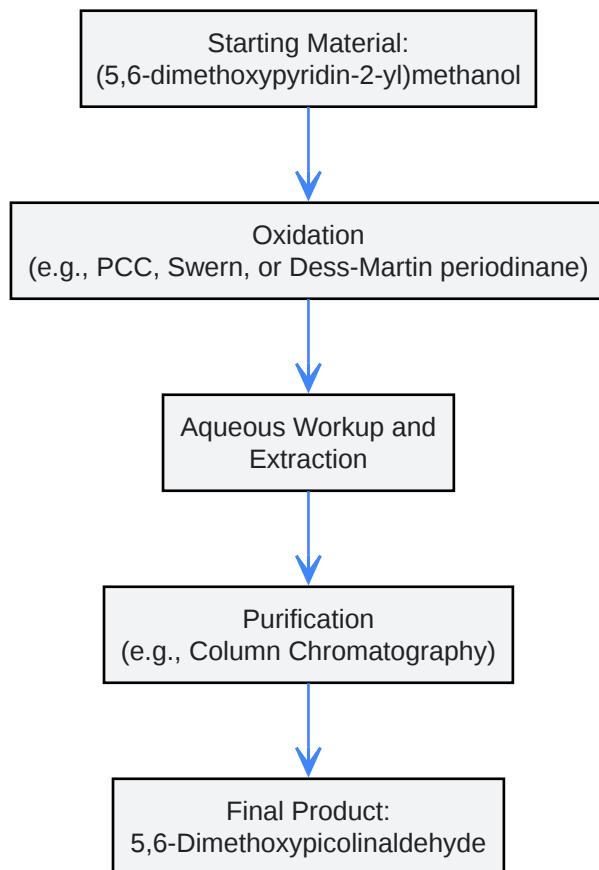
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **5,6-Dimethoxypicolinaldehyde** are not explicitly detailed in single public sources. However, based on general organic chemistry principles and procedures for analogous compounds, the following methodologies can be applied.

Synthesis of 5,6-Dimethoxypicolinaldehyde

A plausible synthetic route to **5,6-Dimethoxypicolinaldehyde** involves the oxidation of the corresponding alcohol, (5,6-dimethoxypyridin-2-yl)methanol.

Diagram of a General Synthetic Workflow:



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Caption: General workflow for the synthesis of **5,6-Dimethoxypicolinaldehyde**.

Detailed Experimental Steps:

- Oxidation: To a solution of (5,6-dimethoxypyridin-2-yl)methanol in a suitable anhydrous solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. The reaction is typically carried out at room temperature or cooled to 0°C, depending on the chosen oxidant.
- Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is quenched appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for PCC oxidation). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined

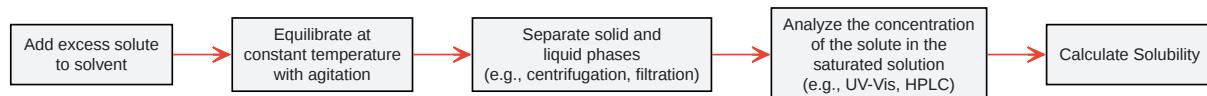
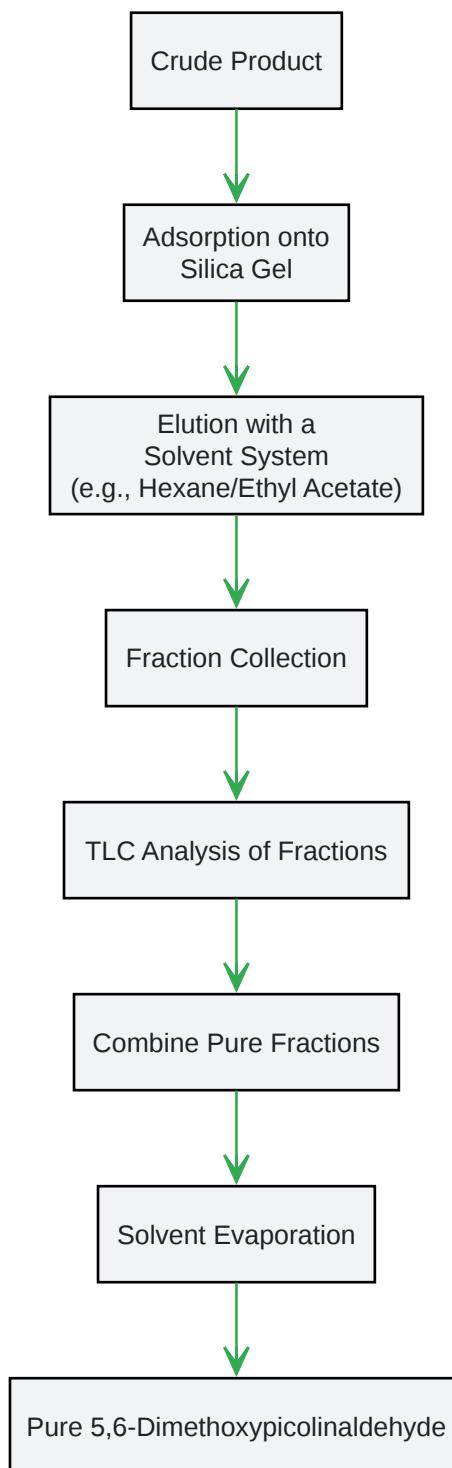
organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and filtered.

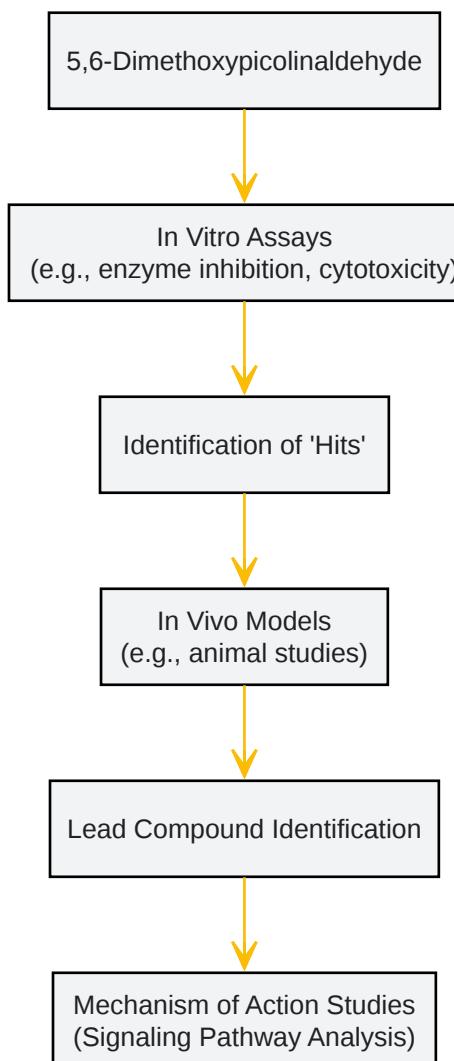
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude **5,6-Dimethoxypicolinaldehyde** can be purified using column chromatography.

Diagram of a General Purification Workflow:





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References

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